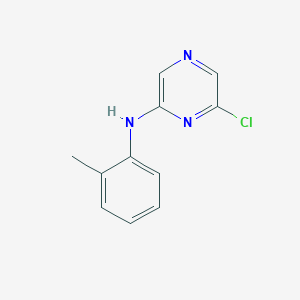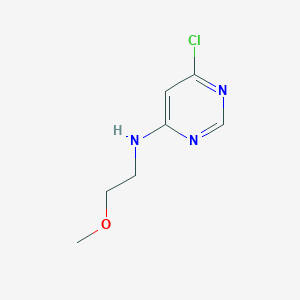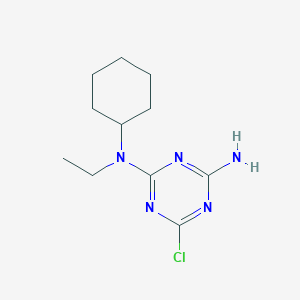
N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
Vue d'ensemble
Description
“N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” is a compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the reaction of cyanuric chloride with an appropriate amine . The reaction is typically carried out in a solution, and the use of microwave irradiation can expedite the process and improve the yield and purity . Esterification of the 4-aminobenzoic acid moiety can also be performed to afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds has been confirmed by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry . X-ray crystallography has also been used for structural confirmation .Chemical Reactions Analysis
The chemical reactivity of 1,3,5-triazine derivatives has been studied using density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of these compounds were evaluated at the DFT/B3LYP/6-31+(d) level of theory .Physical And Chemical Properties Analysis
The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods . Hyper-conjugative interaction persisting within the molecules, which accounts for the bioactivity of the compound, was evaluated from natural bond orbital (NBO) analysis .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Derivatives of 1,3,5-triazine, such as this compound, have shown promising activity against bacteria like Staphylococcus aureus and Escherichia coli . This suggests its use in developing new antimicrobial drugs, especially in the face of rising antibiotic resistance.
Antimalarial Properties
The triazine class of compounds, to which this molecule belongs, exhibits antimalarial activity. This makes it a candidate for the synthesis of new antimalarial drugs, which is crucial given the resistance developed against current treatments .
Anti-cancer Research
1,3,5-Triazine derivatives are also explored for their anti-cancer properties. The presence of the chloro group and the amino groups in the triazine ring structure may contribute to the cytotoxicity against cancer cells .
Anti-viral Applications
The structural motif of triazines is known to confer anti-viral activities. Research into compounds like 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine could lead to the development of novel anti-viral medications .
Agricultural Chemicals
Triazine derivatives have been widely used as herbicides in agriculture. The specific structure of this compound could be tailored to develop new herbicides with specific action mechanisms and improved environmental profiles .
Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis, particularly in the synthesis of more complex triazine derivatives with various biological activities .
Material Science
In material science, triazine derivatives are used in the synthesis of high-performance polymers and resins due to their thermal stability. This compound could contribute to the development of materials that require high thermal resistance .
Photovoltaic Research
Triazine derivatives are also being explored in the field of photovoltaics. They can be used in the design of organic photovoltaic cells as they can act as electron-deficient units that facilitate charge transfer .
Mécanisme D'action
Target of Action
1,3,5-Triazines are known to have a wide range of biological properties. Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Mode of Action
Triazines typically work by inhibiting key processes in the cells of the target organism .
Biochemical Pathways
Some triazines are known to affect various biochemical pathways, including those involved in cell division and protein synthesis .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
Some triazines have been shown to have antitumor properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can influence the action of a compound .
Orientations Futures
The future directions for the study of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, a detailed structural and molecular docking study on two SARS-COV-2 proteins has been reported for a similar compound , suggesting potential applications in the treatment of SARS-CoV-2.
Propriétés
IUPAC Name |
6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDZFUUJHNLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192071 | |
| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219967-78-8 | |
| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)

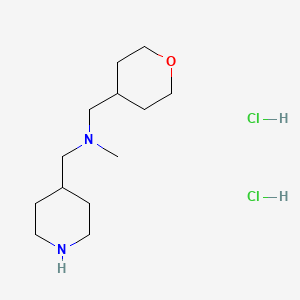
![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
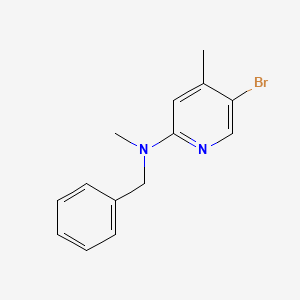
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)



